molecular formula C7H6BrIO B1521037 2-Bromo-1-iodo-4-methoxybenzene CAS No. 466639-53-2

2-Bromo-1-iodo-4-methoxybenzene

Cat. No. B1521037
M. Wt: 312.93 g/mol
InChI Key: DIQUDEJWQWDXHP-UHFFFAOYSA-N
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Description

2-Bromo-1-iodo-4-methoxybenzene is a chemical compound with the molecular formula C7H6BrIO . It has a molecular weight of 312.93 .


Molecular Structure Analysis

The InChI code for 2-Bromo-1-iodo-4-methoxybenzene is 1S/C7H6BrIO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Bromo-1-iodo-4-methoxybenzene has a density of 2.1±0.1 g/cm3 . Its boiling point is 284.9±25.0 °C at 760 mmHg . The compound is a liquid at room temperature .

Scientific Research Applications

Catalyst in Epoxide Ring Opening

2-Bromo-1-iodo-4-methoxybenzene has been used in the cleavage of epoxides into halohydrins. It serves as a catalyst in the presence of elemental iodine and bromine, facilitating the formation of vicinal iodo alcohols and bromo alcohols in high yields. This process is notable for its regioselectivity and mild conditions, even in the presence of sensitive functional groups (Niknam & Nasehi, 2002).

Synthesis of Polyalkylbenzenes

In the synthesis of polyalkylbenzenes, 2-Bromo-1-iodo-4-methoxybenzene plays a role in ring halogenations. It is used in conjunction with N-Halosuccinimide and acidic catalysts, showcasing its versatility in chemical synthesis. This method has been effective for creating a mixed halogenated compound, 2-bromo-4-iodo-1,3,5-trimethylbenzene, with high yield (Bovonsombat & Mcnelis, 1993).

Preparation of Sterically Protected Compounds

The chemical has been used in the preparation of sterically protected diphosphene and fluorenylidenephosphine, containing low-coordinate phosphorus atoms. Its electronic perturbation is observed through UV–vis spectra and 31P NMR chemical shifts, indicating its importance in advanced chemical synthesis (Toyota et al., 2003).

Development of Liquid Crystals

2-Bromo-1-iodo-4-methoxybenzene is involved in the creation of liquid crystals. It's used as a chiral precursor compound in the synthesis of chiral liquid crystals, where its substitution on the phenyl ring significantly influences the mesogenic properties of these compounds (Bertini et al., 2003).

Environmental Studies

This compound has also been studied in the context of environmental science. Research has focused on the presence and origin of halogenated methoxybenzenes, including bromochloromethoxybenzenes, in the marine troposphere. These studies are crucial for understanding the biogenic and anthropogenic sources of these compounds in the environment (Führer & Ballschmiter, 1998).

Fragrance Synthesis

In the fragrance industry, 2-Bromo-1-iodo-4-methoxybenzene has been used in the synthesis of floral fragrances. It is a precursor in the formation of 2-methyl-3-aryl-propanals, showcasing its utility in creating consumer-friendly products (Scrivanti et al., 2008).

Molecular Encapsulation

The compound plays a role in molecular encapsulation. It is used in the formation of heterodimeric capsules via hydrogen bonds and CH-halogen interactions, demonstrating its utility in complex chemical processes (Kobayashi et al., 2003).

Safety And Hazards

2-Bromo-1-iodo-4-methoxybenzene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-bromo-1-iodo-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQUDEJWQWDXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677808
Record name 2-Bromo-1-iodo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-iodo-4-methoxybenzene

CAS RN

466639-53-2
Record name 2-Bromo-1-iodo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-iodo-4-methoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
L Liu, H Doucet - Advanced Synthesis & Catalysis, 2022 - Wiley Online Library
The reactivity of 1,2‐dihalobenzenes in palladium catalyzed polyheteroarylation via C−H bond functionalization was investigated. The first catalytic cycle using thiophene as the …
Number of citations: 2 onlinelibrary.wiley.com
P Nealmongkol, K Tangdenpaisal, S Sitthimonchai… - Tetrahedron, 2013 - Elsevier
… The reaction of boronic acids 26a–c and 2-bromo-1-iodo-4-methoxybenzene 27 was … 2-Bromo-1-iodo-4-methoxybenzene 27 was prepared from the selective para-iodination of 3…
Number of citations: 43 www.sciencedirect.com
L Liu, H Doucet - Synthesis, 2023 - thieme-connect.com
The reactivity of 1,2-dihalobenzenes in palladium-catalyzed C–H bond functionalization is more difficult to control than that of 1,3- and 1,4-dihalobenzenes because of a possible Pd 1,4-…
Number of citations: 1 www.thieme-connect.com
D Dreier, M Resetar, V Temml, L Rycek… - Organic & …, 2018 - pubs.rsc.org
… 2-Bromo-estragole (7) can be obtained by Stille cross-coupling of 2-bromo-1-iodo-4-methoxybenzene (6) with an allylstannane. The iodide 6 is formed by iodination of commercially …
Number of citations: 6 pubs.rsc.org
D Dreier - 2014 - scholar.archive.org
… Therefore, 2-bromo-1-iodo-4-methoxybenzene 14 would be the required starting material to selectively introduce the allyl group into the desired position. Compound 14 in turn could be …
Number of citations: 3 scholar.archive.org
J Krishna, AGK Reddy, BV Ramulu, L Mahendar… - Synlett, 2012 - thieme-connect.com
… The only exception was in the case of the coupling partner 2-bromo-1-iodo-4-methoxybenzene (2f) where the corresponding products (3af, 3bf, and 3cf) were obtained in poor to …
Number of citations: 24 www.thieme-connect.com
DR Kishore, K Goel, C Shekhar… - The Journal of Organic …, 2022 - ACS Publications
This report illustrates BF 3 ·OEt 2 promoted intramolecular cascade cycloaromatization of 1,7-ynones toward synthesizing structurally diverse benzofluorene scaffolds. Remarkably, the …
Number of citations: 4 pubs.acs.org
A Kamimura, T Tanaka, M So, T Itaya… - Organic & …, 2016 - pubs.rsc.org
… Under a nitrogen atmosphere, Pd(t-Bu 3 P) 2 (0.0104 g, 0.02 mmol), DABCO (0.0050 g, 0.04 mmol), CsF (0.1519 g, 1.0 mmol), and 2-bromo-1-iodo-4-methoxybenzene (30 μL, 0.20 …
Number of citations: 5 pubs.rsc.org
BL Frey, P Thai, L Patel - Synthesis, 2023 - thieme-connect.com
Synthesis Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 1 www.thieme-connect.com
G Hilt, W Hess, F Schmidt - 2005 - Wiley Online Library
… '-methyl-1,1'-biphenyl (7): This compound was prepared as described in GP B; dihydroaromatic boronic ester 1a (1.27 g, 4.88 mmol) was stirred with 2-bromo-1-iodo-4-methoxybenzene …

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